molecular formula C15H12FN3O4S B3927300 N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide

Cat. No. B3927300
M. Wt: 349.3 g/mol
InChI Key: UCBCETKFANAZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide, commonly known as FN-1501, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FN-1501 belongs to the class of nitrobenzamides, which are known for their anti-inflammatory and analgesic properties.

Mechanism of Action

FN-1501 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, FN-1501 reduces the production of prostaglandins, which are responsible for inflammation and pain. Additionally, FN-1501 has been found to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
FN-1501 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. Additionally, FN-1501 has been found to inhibit the growth of tumor cells in vitro and in vivo. FN-1501 has also been found to have a low toxicity profile, making it a potentially safe therapeutic option.

Advantages and Limitations for Lab Experiments

One advantage of FN-1501 is its relatively simple synthesis method, which allows for easy production in the laboratory. Additionally, FN-1501 has been found to have a low toxicity profile, making it a safer option compared to other anti-inflammatory and analgesic drugs. However, one limitation of FN-1501 is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research of FN-1501. One direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a treatment for cancer. Additionally, further studies are needed to determine the optimal dosage and administration of FN-1501 in vivo. Finally, the development of more water-soluble forms of FN-1501 could improve its potential as a therapeutic option.
In conclusion, FN-1501 is a novel compound that has shown potential therapeutic applications in scientific research. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic option.

Scientific Research Applications

FN-1501 has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. FN-1501 has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, FN-1501 has been found to have antitumor properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S/c1-23-13-7-2-9(8-12(13)19(21)22)14(20)18-15(24)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBCETKFANAZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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